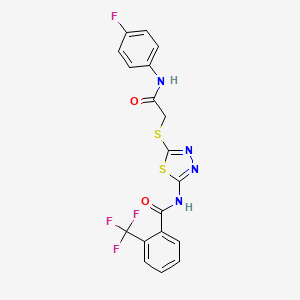

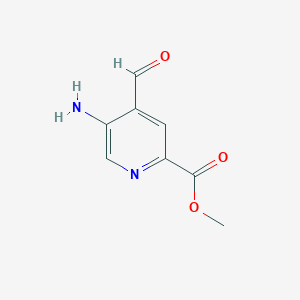

![molecular formula C13H11N3S B2756681 (2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine CAS No. 1204296-78-5](/img/structure/B2756681.png)

(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Mechanism of Action

Target of Action

The primary target of (2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for tumor-targeted therapy .

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . This inhibition disrupts the normal functioning of the PI3K signaling pathway, leading to changes in cell growth and proliferation .

Biochemical Pathways

The compound affects the PI3K signaling pathway, which plays a crucial role in many cellular processes, including cell survival, growth, and proliferation . By inhibiting PI3K, the compound can disrupt these processes, potentially leading to a decrease in tumor growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the PI3K signaling pathway . This can lead to a decrease in cell growth and proliferation, particularly in cancer cells . The compound has been reported to possess a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Biochemical Analysis

Biochemical Properties

(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine has been found to interact with phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The inhibition of PI3K by this compound can have profound effects on various types of cells and cellular processes. For instance, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to PI3K, thereby inhibiting the enzyme’s activity. This inhibition can lead to changes in gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine typically involves the annulation of a pyridine ring to a thiazole ring. One common method starts with commercially available thiazole or thiazolidine derivatives, which undergo a series of reactions to form the fused thiazolo[5,4-b]pyridine scaffold . The reaction conditions often include the use of strong bases and high temperatures to facilitate the annulation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound has potential as a biochemical probe to study enzyme functions and interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-florophenyl sulfonamide

- 5-Chlorothiophene-2-sulfonamide

- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2

Uniqueness

(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine is unique due to its specific structural features, which confer distinct biological activities. Its fused thiazole-pyridine scaffold provides multiple reactive sites, allowing for extensive functionalization and the development of a wide range of analogs with varying properties .

Properties

IUPAC Name |

2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-8-4-5-9(7-10(8)14)12-16-11-3-2-6-15-13(11)17-12/h2-7H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQZBXOGBVDQMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

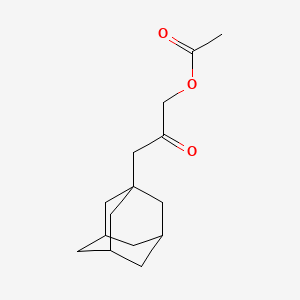

![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2756598.png)

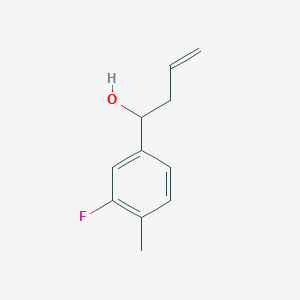

![N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide](/img/structure/B2756599.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2756603.png)

![3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-propoxypyridazine](/img/structure/B2756608.png)

![N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2756610.png)

![6-(2-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2756614.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2756620.png)